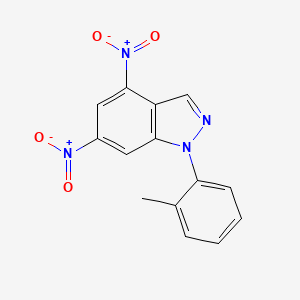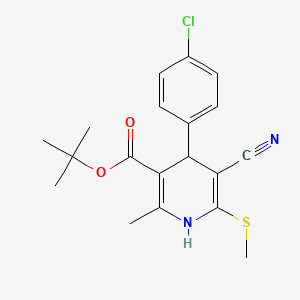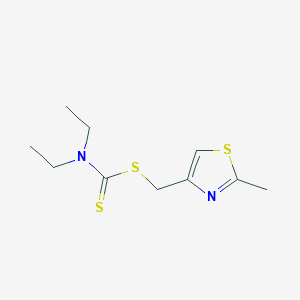
1-(2-methylphenyl)-4,6-dinitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-4,6-dinitro-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a 2-methylphenyl group and two nitro groups at positions 4 and 6 on the indazole ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(2-methylphenyl)-4,6-dinitro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-(2-methylphenyl)-1H-indazole. The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired positions.
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(2-Methylphenyl)-4,6-dinitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the methyl group, converting it into a carboxylic acid group.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho or para to the nitro groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1-(2-methylphenyl)-4,6-diamino-1H-indazole.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-4,6-dinitro-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-methylphenyl)-4,6-dinitro-1H-indazole and its derivatives involves interactions with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-4,6-Dinitro-1H-indazol kann mit anderen Indazolderivaten verglichen werden, wie zum Beispiel:
1-Phenyl-4,6-Dinitro-1H-indazol: Ähnliche Struktur, jedoch ohne die Methylgruppe, was sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann.
1-(2-Methylphenyl)-3,5-Dinitro-1H-indazol:
1-(2-Methylphenyl)-4-Nitro-1H-indazol: Enthält nur eine Nitrogruppe, was zu einer anderen Reaktivität und biologischen Wirkung führen kann.
Eigenschaften
Molekularformel |
C14H10N4O4 |
|---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-4,6-dinitroindazole |
InChI |
InChI=1S/C14H10N4O4/c1-9-4-2-3-5-12(9)16-13-6-10(17(19)20)7-14(18(21)22)11(13)8-15-16/h2-8H,1H3 |
InChI-Schlüssel |
IDJAKSPDYNCANX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B11084549.png)


![ethyl 4-({(2Z)-4-oxo-3-(2-phenylethyl)-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11084570.png)
![3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11084574.png)
![methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11084577.png)
![4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11084581.png)
![Methyl 3-methyl-11-(5-methyl-2-thienyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate](/img/structure/B11084589.png)
![4-Oxo-4-{[2-(pyridin-4-yl)ethyl]amino}butanoic acid](/img/structure/B11084590.png)
![3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11084594.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11084600.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11084604.png)
